molecular formula C21H21N3O3 B12460201 2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12460201
M. Wt: 363.4 g/mol
InChI Key: LQPAMRJAIDZSFO-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a dimethylphenoxy group with an indole derivative, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the preparation of 2-(2,3-dimethylphenoxy)acetohydrazide, which can be synthesized by reacting 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then converted to its hydrazide form using hydrazine hydrate .

The next step involves the condensation of 2-(2,3-dimethylphenoxy)acetohydrazide with an indole derivative, such as 2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indole-3-carbaldehyde, under acidic or basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and indole groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)acetohydrazide: A precursor in the synthesis of the target compound.

    Indole derivatives: Compounds with similar indole structures, such as indole-3-carbinol.

Uniqueness

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of a dimethylphenoxy group and an indole derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminoacetamide

InChI

InChI=1S/C21H21N3O3/c1-4-12-24-17-10-6-5-9-16(17)20(21(24)26)23-22-19(25)13-27-18-11-7-8-14(2)15(18)3/h4-11,26H,1,12-13H2,2-3H3

InChI Key

LQPAMRJAIDZSFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC=C)O)C

Origin of Product

United States

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